molecular formula C15H24 B1599330 (+)-alpha-Funebrene CAS No. 50894-66-1

(+)-alpha-Funebrene

Cat. No. B1599330
CAS RN: 50894-66-1
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-GUIRCDHDSA-N
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Description

(+)-alpha-Funebrene is a natural product that has been isolated from the essential oils of several plant species. It is a bicyclic sesquiterpene that has been found to possess a wide range of biological activities.

Scientific Research Applications

1. Use in Scientific Psychology

(Taber, 2018) discusses Cronbach’s alpha, a statistic regularly adopted in science education studies. It's often used to demonstrate test and scale reliability in research projects. The paper explores how this statistic is used and what it represents in science education research, emphasizing its role in ensuring the quality of research instruments.

2. Application in Ecological Studies

(García, 2004) analyzes criticisms of alpha-inflation correction procedures in ecological studies. The paper discusses the statistical properties of ecological datasets and the application of sharpened Bonferroni-type procedures, suggesting their importance in controlling alpha inflation and improving the credibility of ecological research.

3. Behavioral and Neurochemical Characterization

(Lähdesmäki et al., 2002) explore the role of the alpha(2)-adrenergic receptor in modulating mouse behavior and physiology. The study provides insights into the alpha(2A)-AR's role in brain noradrenergic neurotransmission and its impact on various behavioral and physiological aspects.

4. Neurophysiological Evidence in Mental Arithmetic

(Grabner & Smedt, 2011) present a study on the oscillatory brain responses during arithmetic problem solving. The research demonstrates the association of these responses with different strategies, providing neurophysiological evidence for the validity of verbal strategy reports in this context.

5. Long-Range Temporal Correlations in Alpha and Beta Oscillations

(Nikulin & Brismar, 2004) examine the test-retest reliability and condition sensitivity of long-range temporal correlations in alpha and beta oscillations. Their findings suggest significant reliability in these correlations, emphasizing their suitability for functional and clinical studies.

6. Basic Inferences of Scientific Reasoning, Argumentation, and Discovery

(Lawson, 2009) discusses the nature of scientific reasoning, argumentation, and discovery. The paper uses the inferences of abduction, retroduction, deduction, and induction to introduce a pattern of scientific reasoning, which can serve as an instructional framework to improve student reasoning and argumentative skills.

properties

IUPAC Name

(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQOCYXUMOFCW-GUIRCDHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424912
Record name (+)-alpha-Funebrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-alpha-Funebrene

CAS RN

50894-66-1
Record name (+)-alpha-Funebrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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